Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate

Description

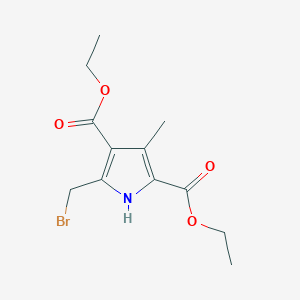

Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: 57745-26-3) is a brominated pyrrole derivative with the molecular formula C₁₂H₁₆BrNO₄ and a molecular weight of 318.16 g/mol . The compound features a central pyrrole ring substituted with:

- A bromomethyl (-CH₂Br) group at position 5.

- A methyl (-CH₃) group at position 2.

- Ethyl ester (-COOEt) groups at positions 2 and 3.

This structure positions the bromomethyl group as a reactive site for further functionalization, making the compound valuable in synthetic chemistry for constructing complex heterocycles or bioactive molecules.

Properties

IUPAC Name |

diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNAQTXYIOAWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358718 | |

| Record name | Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57745-26-3 | |

| Record name | Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention in recent years due to its potential biological activities. This compound possesses unique structural features that may contribute to various pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. This article will explore the biological activity of this compound based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16BrNO4

- Molecular Weight : 318.17 g/mol

- Melting Point : 154-155 °C

- CAS Number : 57745-26-3

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrrole derivatives, the compound demonstrated significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a promising IC50 value of approximately 113.964 ± 0.076 µg/mL, indicating its potential as an effective antioxidant agent.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study screened a library of compounds for antimicrobial activity and identified this compound as one of the most promising candidates. The compound's effectiveness against drug-resistant strains highlights its potential in addressing antibiotic resistance .

- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step reaction involving bromination and subsequent esterification processes. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and purity of the compound .

- In Vivo Studies : Preliminary in vivo studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines, particularly in breast and colon cancer models. Further investigations are necessary to elucidate its mechanisms of action and therapeutic potential .

Scientific Research Applications

Pharmacological Applications

Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate exhibits several pharmacological activities:

-

Antimicrobial Properties :

- Research indicates that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents. Its structure allows for interaction with microbial enzymes or membranes, potentially disrupting their function.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its ability to induce apoptosis (programmed cell death) in specific cancer cell lines has been documented, warranting further investigation into its mechanism of action and efficacy in cancer therapy.

-

Antioxidant Effects :

- The compound has shown promise as an antioxidant, which can protect cells from oxidative stress. This property is crucial for developing supplements or pharmaceuticals aimed at preventing oxidative damage associated with various diseases.

Industrial Applications

Beyond its pharmacological potential, this compound may find applications in:

-

Material Science :

- Its unique chemical structure can be utilized in creating polymers or advanced materials with specific properties such as thermal stability and chemical resistance.

-

Agricultural Chemistry :

- Potential use as a pesticide or herbicide is being explored due to its biological activity against certain pests and pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: 5408-12-8)

- Molecular Formula: C₁₂H₁₆ClNO₄

- Molecular Weight : 273.71 g/mol .

- Key Differences :

- Chlorine replaces bromine in the 5-position substituent.

- Lower molecular weight and reduced polarizability compared to the bromo analog.

- Reactivity : The C-Cl bond is less reactive than C-Br in nucleophilic substitution (SN2) reactions, making the bromo derivative more versatile for synthetic modifications .

Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: 5422-89-9)

- Molecular Formula: C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol .

- Key Differences :

- A hydroxymethyl (-CH₂OH) group replaces bromomethyl at position 5.

- Physicochemical Properties : Higher hydrophilicity (LogP = 1.1688) compared to the bromo analog .

- Stability : Forms an intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl oxygen, enhancing resistance to oxidation .

Substituent Variations on the Pyrrole Ring

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS: 3651-13-6)

- Molecular Formula: C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol .

- Key Differences: A phenyl group replaces the methyl group at position 3.

Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: 7494-94-2)

Heterocyclic Analogs (Thiophene vs. Pyrrole)

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Structure : Replaces the pyrrole ring with a thiophene (sulfur-containing) ring.

- Key Differences :

Physicochemical and Functional Comparisons

Preparation Methods

Precursor Synthesis: Knorr Pyrrole Derivatives

The foundation for synthesizing diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate lies in the availability of its parent compound, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 ). This Knorr-type pyrrole is typically prepared via:

- Classical Knorr Pyrrole Synthesis : Condensation of β-ketoesters with amines or ammonia under acidic conditions.

- Aza-Wittig Reaction : Intermolecular cyclization of organic azides with 1,4-diketones in the presence of phosphorus(III) reagents, as described in patent WO2003044011A1. This method enables precise substitution patterns critical for subsequent functionalization.

Bromination Strategies for Introducing the Bromomethyl Group

Radical Bromination with N-Bromosuccinimide (NBS)

The most direct route involves radical bromination of the methyl group at the pyrrole’s 5-position using NBS. Key studies include:

Method A: Carbon Tetrachloride with AIBN Initiation

- Conditions : NBS (1–2 equivalents), azobis(isobutyronitrile) (AIBN, 0.1 equivalents), refluxing CCl₄.

- Mechanism : AIBN generates radicals that abstract hydrogen from the methyl group, forming a benzylic radical. NBS then delivers bromine selectively to this site.

- Outcome : Using 1 equivalent of NBS yields mono-brominated product 2 (this compound), while excess NBS leads to dibromination (e.g., diethyl 5-(dibromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate).

- Challenges : Over-bromination is common; reaction monitoring (TLC or NMR) is essential to isolate 2 before dibromide formation.

Method B: Acetic Acid as Solvent

- Conditions : Bromine (1–4 equivalents) in glacial acetic acid at 38–50°C.

- Mechanism : Electrophilic bromination facilitated by acetic acid’s polarity, which stabilizes intermediates. The methyl group’s electron-donating effect directs bromination to the 5-position.

- Yield : Reported at 60–70% for mono-bromination when using 1.2 equivalents of Br₂.

- Side Reactions : Competing ring bromination or oxidation of the pyrrole nucleus may occur with excess Br₂.

Aluminum Chloride-Catalyzed Bromination

Reaction Optimization and Selectivity Control

Solvent Effects

- Nonpolar Solvents (CCl₄, CHCl₃) : Favor radical pathways, ideal for NBS/AIBN systems.

- Polar Solvents (AcOH) : Enhance electrophilic bromination but risk over-reaction.

- THF-AcOH Mixtures : Used in selective bromination of analogous pyrrole-thiophene systems, suggesting potential for improving mono-bromination yields.

Analytical Characterization and Purification

Q & A

Q. What are the optimal bromination strategies for synthesizing Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate, and how can low yields be addressed?

Methodological Answer: Three bromination approaches have been explored:

- N-bromosuccinimide (NBS) in CCl₄,

- Excess bromine in acetic acid,

- Bromine in CHCl₃ with AlCl₃ catalyst. Yields ranged from 30–60%, with undesired byproducts observed. To address low yields:

- Optimize catalyst ratios (e.g., AlCl₃ in CHCl₃) to enhance regioselectivity.

- Use controlled stoichiometry of bromine to minimize over-bromination.

- Monitor reaction progress via TLC or in-situ NMR to terminate reactions at optimal conversion .

Q. What spectroscopic techniques are critical for confirming the structure of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

- ¹H NMR : Identify methyl (δ 1.2–2.5 ppm) and bromomethyl (δ 3.8–4.2 ppm) groups.

- ¹³C NMR : Confirm ester carbonyl signals (δ 160–170 ppm) and shifts due to bromine substitution.

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 404.4568).

- IR : Detect ester C=O stretches (~1720 cm⁻¹). Discrepancies in spectral data (e.g., unexpected vinyl radicals) require comparative analysis with reference compounds .

Q. What safety protocols are recommended for handling brominated pyrrole derivatives during synthesis?

Methodological Answer:

- Perform reactions in a fume hood due to bromine volatility.

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Quench excess bromine with Na₂S₂O₃ to avoid uncontrolled reactions.

- Store the product in amber vials under inert gas to prevent light-induced degradation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of brominated pyrrole derivatives?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental

- Simulate bromination transition states to predict regioselectivity.

- Use machine learning to correlate reaction conditions (solvent, catalyst) with yield.

- Apply ICReDD’s feedback loop: Experimental data refine computational models, narrowing optimal conditions and reducing trial-and-error .

Q. How do electronic effects of substituents influence the reactivity of the bromomethyl group in subsequent functionalization reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., ester) stabilize the bromomethyl moiety, favoring nucleophilic substitution (SN2).

- Steric hindrance from adjacent methyl groups may slow reactivity.

- Comparative studies with analogs (e.g., diethyl 3-amino-pyrrole-2,4-dicarboxylate) show altered reaction kinetics in cross-coupling reactions. Use Hammett plots to quantify substituent effects .

Q. When bromination of Knorr pyrrole analogs yields unexpected products (e.g., methyl/vinyl radicals), what analytical approaches resolve structural ambiguities?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish between bromomethyl and vinyl protons.

- X-ray crystallography : Resolve crystal structures if single crystals are obtainable.

- Isotopic labeling : Track bromine incorporation via ⁸¹Br NMR or mass shifts in HRMS.

- Compare experimental data with computational predictions of radical intermediates .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

Methodological Answer:

- Reactor design : Use flow chemistry to control exothermic bromination steps.

- Separation technologies : Optimize column chromatography (e.g., silica gel with gradient elution) or membrane filtration to isolate the product.

- Process control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed spectral data for this compound?

Methodological Answer:

- Re-examine synthetic steps for unintended side reactions (e.g., hydrolysis of esters).

- Validate instrument calibration using certified reference materials.

- Cross-reference with literature: For example, unexpected upfield shifts in ¹³C NMR may indicate unexpected hydrogen bonding or solvation effects.

- Publish raw data and computational models to enable peer validation .

Comparative Research Focus

Q. How does the reactivity of this compound compare to non-brominated analogs in cross-coupling reactions?

Methodological Answer:

- Perform Suzuki-Miyaura coupling with aryl boronic acids: Bromomethyl groups show higher reactivity than chloromethyl analogs.

- Kinetic studies (e.g., variable-temperature NMR) reveal activation energy differences.

- Use DFT to compare C-Br bond dissociation energies with other halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.